molecular formula C9H13Cl2FN4 B1462400 (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1803594-15-1

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B1462400
CAS No.: 1803594-15-1
M. Wt: 267.13 g/mol
InChI Key: HUOKVCVWWATIBK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, gas, color, etc.) .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes studying the reaction mechanism, rate, and the conditions that affect the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study describes the synthesis and application of a water-soluble neurokinin-1 (NK1) receptor antagonist, showcasing its efficacy in preclinical models relevant to emesis and depression. The compound, characterized by a triazole methanamine moiety similar to the compound of interest, demonstrated high solubility and a significant effect in neurological applications, highlighting its potential in treating conditions related to NK1 receptor activity (Harrison et al., 2001).

Structural Characterization and Synthesis

Another research area involves the synthesis and structural characterization of compounds featuring triazole and phenyl groups, aimed at understanding their crystal structures and potential interactions. Studies in this domain focus on the detailed molecular architecture and properties of such compounds, which can have implications for material science and molecular engineering (Kariuki et al., 2021).

Antimicrobial Activity

The antimicrobial properties of compounds containing the triazole ring combined with fluorophenyl groups have been explored, demonstrating their potential in creating new antibacterial and antifungal agents. Research in this field focuses on synthesizing novel compounds and evaluating their effectiveness against various pathogenic strains, which is crucial for developing new therapeutic options (Nagamani et al., 2018).

Molecular Interaction Studies

Research has also delved into the mechanistic aspects of chiral discrimination and molecular interactions involving compounds with triazole and fluorophenyl components. These studies are essential for understanding the behavior of such molecules in different environments and can inform the development of more effective pharmaceuticals and materials (Bereznitski et al., 2002).

Antioxidant and Antimicrobial Synthesis

The synthesis and evaluation of novel compounds for antioxidant and antimicrobial activities represent another significant research application. These studies focus on creating molecules with potential health benefits, investigating their capacity to inhibit oxidative stress, and combat microbial infections, highlighting the versatility of triazole and fluorophenyl-containing compounds in medicinal chemistry (Hadjipavlou-Litina et al., 2022).

Future Directions

Future directions could involve further studies to explore new properties or applications of the compound, or developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the phenyl moiety can interact with the active sites of enzymes, forming hydrogen bonds and other interactions that modulate enzyme function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cell proliferation and inducing apoptosis . The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the triazole ring can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . The compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Its localization and distribution can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(triazolidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN4.ClH/c10-5-1-2-6(7(11)3-5)9(12)8-4-13-15-14-8;/h1-3,8-9,13-15H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOKVCVWWATIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNN1)C(C2=C(C=C(C=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 3
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 4
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 5
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 6
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride

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